molecular formula C6H9BrO B12978546 3-(Bromomethyl)cyclopentanone

3-(Bromomethyl)cyclopentanone

Cat. No.: B12978546
M. Wt: 177.04 g/mol
InChI Key: LJSZKWGYJBUAKF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclopentanone: is an organic compound with the molecular formula C6H9BrO It is a derivative of cyclopentanone, where a bromomethyl group is attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)cyclopentanone can be achieved through several methods. One common approach involves the bromination of cyclopentanone followed by the introduction of a methyl group. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)cyclopentanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclopentanol derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 3-(Hydroxymethyl)cyclopentanone or other substituted derivatives.

    Oxidation: Formation of 3-(Bromomethyl)cyclopentanoic acid.

    Reduction: Formation of 3-(Bromomethyl)cyclopentanol.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)cyclopentanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)cyclopentanone depends on its specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclopentanone ring provides a stable framework that can undergo various chemical transformations. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Cyclopentanone: The parent compound, lacking the bromomethyl group.

    3-(Chloromethyl)cyclopentanone: Similar structure with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)cyclopentanone: The hydroxyl derivative of the compound.

Comparison: 3-(Bromomethyl)cyclopentanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a better leaving group than chlorine, making this compound more reactive in substitution reactions. Additionally, the compound’s specific reactivity can be leveraged in various synthetic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(bromomethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSZKWGYJBUAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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